molecular formula C20H19BrN4O2 B2534913 5-bromo-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 941983-12-6

5-bromo-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Cat. No.: B2534913
CAS No.: 941983-12-6
M. Wt: 427.302
InChI Key: IUVYTNJABKACON-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is an organic compound belonging to the class of aromatic heterocyclic compounds It contains a furan ring substituted at the 2-position with an anilide, a bromine atom at the 5-position, and a pyridazinylphenyl group with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring is constructed through cyclization reactions.

    Bromination: The furan ring is then brominated at the 5-position using bromine or a brominating agent under controlled conditions.

    Coupling with pyridazinylphenyl group: The brominated furan is coupled with a pyridazinylphenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

    Introduction of the piperidine moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-bromo-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • 6-(piperidin-1-yl)pyridazin-3-yl derivatives
  • 2-furanilides

Uniqueness

5-bromo-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is unique due to its specific substitution pattern and the presence of multiple functional groups

Properties

IUPAC Name

5-bromo-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O2/c21-18-9-8-17(27-18)20(26)22-15-6-4-5-14(13-15)16-7-10-19(24-23-16)25-11-2-1-3-12-25/h4-10,13H,1-3,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVYTNJABKACON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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